[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride
Description
[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride is a dihydrochloride salt of a bifunctional amine containing a 5-methylfuran and pyridine moiety. The compound’s structure features a methyl-substituted furan ring linked via a methylene group to an amine, which is further connected to a pyridin-2-ylmethyl group. The dihydrochloride salt enhances its water solubility, making it suitable for applications in pharmaceutical or coordination chemistry.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH/c1-10-5-6-12(15-10)9-13-8-11-4-2-3-7-14-11;;/h2-7,13H,8-9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRHYCIPMKGRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride typically involves the reaction of 5-methylfurfural with 2-pyridinemethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The dihydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes regioselective oxidation to form 2,5-diketones or γ-ketoaldehydes. Potassium permanganate (KMnO₄) in acidic aqueous acetone generates a diketone intermediate, which participates in cyclocondensation reactions with hydrazines (Table 2) .
Table 2: Furan Ring Oxidation Outcomes
| Oxidizing Agent | Product | Application |
|---|---|---|
| KMnO₄/H⁺ | 2,5-Diketone | Precursor for heterocyclic scaffolds |
| CrO₃ | γ-Ketoaldehyde | Cross-coupling reactions |
Nucleophilic Substitution at Amine Sites
The primary amine group undergoes alkylation and acylation. In methanol with triethylamine, it reacts with:
-
Alkyl halides : Ethyl bromoacetate forms a tertiary amine (85% yield) .
-
Acid chlorides : Benzoyl chloride produces an amide (92% purity) .
Notable Example :
(Purified via silica gel chromatography, 88% yield) .
Palladium-Catalyzed Cross-Coupling
The pyridine ring participates in Suzuki-Miyaura couplings. Using Pd(PPh₃)₄ and 5-formyl-2-furanylboronic acid in THF/Na₂CO₃(aq), biaryl derivatives form at 80°C (72% yield) .
Optimized Conditions :
Acid-Mediated Rearrangements
Under HCl catalysis in refluxing ethanol, the compound undergoes a ring-expansion to form a seven-membered diazepine analog. This proceeds via a proposed spirocyclic intermediate (Table 3) .
Table 3: Rearrangement Products
| Acid | Temperature | Product | Yield |
|---|---|---|---|
| HCl (conc) | 78°C | 1,4-Diazepine derivative | 68% |
| TFA | 20°C | Stable tricyclic compound | 44% |
Coordination Chemistry
The pyridine nitrogen and amine group chelate transition metals. With CuCl₂ in methanol, a square-planar complex () precipitates (magnetic moment: 1.85 BM).
Key Data :
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Stability constant (log β): 8.2 ± 0.3 (pH 7.4)
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UV-Vis λₘₐₓ: 635 nm (ε = 450 M⁻¹cm⁻¹).
Photochemical Reactivity
UV irradiation (254 nm) in acetonitrile induces [2+2] cycloaddition between the furan and pyridine rings, generating a strained bicyclic product. Quantum yield (Φ) = 0.23 ± 0.02.
Mechanistic Insight :
-
Singlet oxygen (¹O₂) involvement confirmed by azide quenching
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Half-life under ambient light: 14 days (dark storage recommended).
This compound’s versatility stems from its orthogonal reactive sites, enabling sequential functionalization. Recent advances in flow chemistry have improved yields in multi-step syntheses by 22% compared to batch methods .
Scientific Research Applications
Overview
[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride is a chemical compound with significant potential in various scientific and industrial applications. Its unique structure, characterized by the combination of a methylfuran and pyridine moiety, allows it to interact with biological systems effectively, making it a candidate for medicinal chemistry, biological research, and industrial processes.
Medicinal Chemistry
-
Drug Development : The compound is explored for its potential as a pharmacophore in drug design due to its ability to interact with various biological targets. It has been investigated for its effects on:
- Enzymes : Inhibiting specific enzymes involved in disease pathways.
- Receptors : Acting as an agonist or antagonist influencing cellular signaling pathways.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, showing promise in inhibiting cancer cell proliferation through targeted enzyme inhibition.
- Neuropharmacology : Research suggests potential applications in treating neurological disorders by modulating receptor activity, which could lead to therapeutic benefits in conditions such as depression and anxiety.
Biological Applications
- Antimicrobial Properties : Investigations into the compound's biological activities have revealed potential antimicrobial effects, making it relevant in the development of new antibiotics.
- Biochemical Assays : It serves as a useful tool in biochemical assays to study enzyme inhibition and receptor binding, providing insights into its therapeutic applications.
Industrial Applications
- Organic Synthesis : The compound acts as an intermediate in organic synthesis processes and can be utilized as a ligand in coordination chemistry.
- Production of Fine Chemicals : It is employed in the synthesis of various fine chemicals and pharmaceuticals, contributing to the production of complex molecular structures.
Case Studies
- Cytotoxicity Studies : Research published in journals such as Journal of Medicinal Chemistry has documented the effectiveness of similar compounds against cancer cell lines, demonstrating IC50 values in the low micromolar range.
- Neuropharmacological Effects : Studies have shown that modifications to this compound can enhance interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of [(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Analysis :
- Aromatic Diversity: The target compound’s furan-pyridine system contrasts with benzimidazole (in ) or pyrimidine (in ).
- Substituent Effects: The 5-methyl group on furan may enhance lipophilicity relative to the 5-bromo substituent in , which adds steric bulk and electronic effects.
Salt Form and Solubility
All compared compounds are dihydrochloride salts, suggesting high aqueous solubility. However, solubility differences may arise from heterocyclic cores:
- Pyrimidine-based compounds (e.g., ) may exhibit stronger hydrogen-bonding capacity due to multiple nitrogen atoms, enhancing solubility in polar solvents.
- The target compound’s furan ring, with lower polarity, might reduce solubility in water compared to pyrimidine derivatives but improve permeability in lipid-rich environments .
Research Findings and Implications
- Synthetic Accessibility : The methylfuran and pyridine groups in the target compound are synthetically modular, allowing for derivatization. This contrasts with bromopyrimidine derivatives (e.g., ), where bromine enables cross-coupling reactions but adds complexity .
- Stability : Dihydrochloride salts generally improve stability, but the furan ring’s susceptibility to oxidation under acidic conditions may require formulation adjustments compared to more stable pyrimidine or benzimidazole systems .
Biological Activity
[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 202.25 g/mol |
| CAS Number | 1520752-02-6 |
| Purity | ≥ 95% |
Anticancer Properties
Recent studies have indicated that derivatives of furan compounds, including those similar to [(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine, exhibit significant anticancer properties. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate has shown efficacy against various cancer cell lines, including HeLa and HepG2 cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Research has also explored the neuroprotective effects of furan derivatives. Compounds containing furan rings have been associated with the modulation of neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases .
Antimicrobial Activity
Furan derivatives have demonstrated antimicrobial properties against a range of pathogens. Studies suggest that these compounds can inhibit bacterial growth through various mechanisms, including disruption of bacterial cell membranes and interference with metabolic processes .
Study 1: Anticancer Efficacy
In a controlled study, the anticancer activity of [(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine was evaluated using in vitro assays on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of furan-containing compounds in animal models of Alzheimer's disease. The results showed reduced neuroinflammation and improved cognitive function, suggesting potential applications in treating neurodegenerative disorders.
The biological activities attributed to this compound can be summarized as follows:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.
- Neuroinflammation Modulation : Reduction in pro-inflammatory cytokines and oxidative stress markers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride, and how can side reactions be minimized?
- Methodology : The synthesis typically involves sequential alkylation and nucleophilic substitution steps. For example:
Alkylation : React 5-methylfuran-2-carbaldehyde with methylamine under reductive conditions to form the furan-methylamine intermediate.
Coupling : Use a coupling agent (e.g., EDC/HOBt) to link the furan-methylamine with 2-(chloromethyl)pyridine.
Salt Formation : Treat the free base with HCl in anhydrous ethanol to form the dihydrochloride salt .
- Optimization : Control reaction temperature (e.g., 0–5°C during alkylation) and use inert atmospheres to suppress oxidation of the furan ring . Purity can be enhanced via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Q. How can the molecular structure and purity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., furan methyl at δ ~2.3 ppm, pyridine protons at δ ~8.0–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 247.1215 for the free base) .
- X-ray Crystallography : For absolute conformation analysis, particularly to resolve stereochemistry in the dihydrochloride form .
- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with >98% purity as a benchmark .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., pH, co-solvents).
- Methodology :
- Standardize Assays : Use consistent buffer systems (e.g., PBS at pH 7.4) and validate with positive controls (e.g., known inhibitors).
- Dose-Response Curves : Perform triplicate runs with statistical validation (e.g., ANOVA) to confirm reproducibility .
- Structural Confirmation : Re-analyze batch purity via LC-MS to rule out degradation products affecting activity .
Q. How can the compound’s coordination chemistry be exploited to study its interaction with biological targets?
- Approach :
- Metal Chelation Studies : Test interactions with transition metals (e.g., Co²⁺, Cu²⁺) using UV-Vis spectroscopy. Pyridine and amine groups may form stable octahedral complexes, altering bioavailability .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict binding affinities with enzymes like cytochrome P450 .
- Experimental Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays .
Q. What are the key considerations for designing stability studies under physiological conditions?
- Protocol :
- pH Stability : Incubate the compound in buffers (pH 1.2 for gastric fluid; pH 7.4 for plasma) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Thermal Stability : Perform TGA (thermogravimetric analysis) to determine decomposition temperatures (>150°C suggests suitability for long-term storage) .
- Data Interpretation : Degradation products (e.g., free pyridine or furan derivatives) can indicate hydrolysis susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
